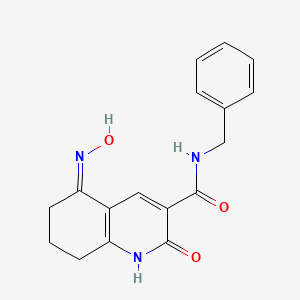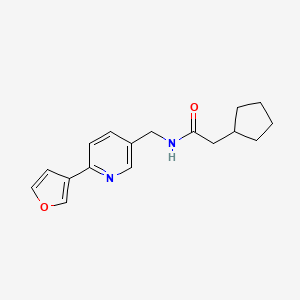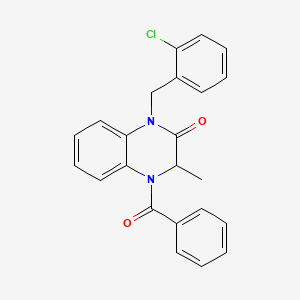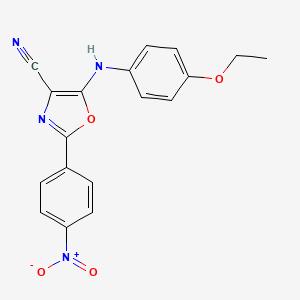
3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” is a complex organic compound. It contains a methoxy group, which is a functional group consisting of a methyl group bound to oxygen . This compound also contains an oxime group, which is a type of organic compound that features a carbon-nitrogen double bond with the nitrogen atom also bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of compounds similar to “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” often involves the use of catalysts and specific reaction conditions . For instance, the use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” can be determined using various techniques such as X-ray single crystal diffraction and DFT analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” can be complex and varied. For example, the use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” can be determined using various techniques. For instance, the molecular weight of a similar compound, 2-Propenoic acid, 3-(4-methoxyphenyl)-, is 178.1846 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” (also known as “(3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one”), focusing on six unique applications:
Anticancer Research
The oxime and oxime ether moieties in compounds like 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime have shown significant potential in anticancer research. These functional groups can enhance the physicochemical properties of molecules, making them more effective in targeting cancer cells. Studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
Compounds containing oxime ethers, including 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime, have been investigated for their antimicrobial properties. These compounds can act against a broad spectrum of bacteria and fungi, making them valuable in developing new antimicrobial agents. Their mechanism often involves disrupting microbial cell walls or interfering with essential metabolic processes .
Neuroprotective Agents
Research has explored the potential of oxime-containing compounds as neuroprotective agents. These compounds can protect neuronal cells from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The presence of the oxime group can enhance the compound’s ability to cross the blood-brain barrier and exert its protective effects .
Herbicidal Applications
Oxime ethers have also been studied for their herbicidal properties. Compounds like 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime can inhibit the growth of weeds by interfering with essential biochemical pathways in plants. This makes them potential candidates for developing new herbicides that are more effective and environmentally friendly .
Antidepressant Activity
Some oxime ether compounds have shown promise as antidepressants. They can modulate neurotransmitter levels in the brain, providing relief from depressive symptoms. The specific structure of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime may contribute to its efficacy in this regard, making it a subject of interest in psychopharmacology research .
Antithrombotic Agents
Research has indicated that oxime ethers can act as antithrombotic agents, preventing the formation of blood clots. This is particularly important in the treatment and prevention of cardiovascular diseases. Compounds like 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime can inhibit platelet aggregation and thromboxane synthesis, reducing the risk of thrombosis .
These applications highlight the diverse potential of 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!
MDPI - The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds MDPI - A Review of Biologically Active Oxime Ethers
Future Directions
The future directions for research on “3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime” could involve exploring its potential biological activities and therapeutic potential . This could involve designing new synthetic strategies and derivatives based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of action
Oximes and oxime ethers can interact with a variety of biological targets, depending on their molecular structure. They have been found to have anticancer properties, suggesting that they may interact with targets involved in cell proliferation and survival .
Mode of action
The mode of action of oximes involves the formation of a covalent bond with their target. This is often an irreversible process, leading to permanent modification of the target .
Biochemical pathways
Oximes can affect various biochemical pathways. For example, they can inhibit the activity of certain enzymes, disrupting the normal functioning of the cell and leading to cell death .
Pharmacokinetics
The ADME properties of oximes can vary widely depending on their molecular structure. Some oximes may be readily absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The result of the action of oximes can include the inhibition of cell proliferation and the induction of cell death, which can contribute to their anticancer effects .
Action environment
The action of oximes can be influenced by various environmental factors, such as pH and the presence of other molecules. These factors can affect the stability of the oxime and its ability to interact with its target .
properties
IUPAC Name |
(3E)-3-methoxyimino-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-3-9(4-6-10)11(13)7-8-12-15-2/h3-6,8H,7H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFETHLUHIBCX-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C/C=N/OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2697942.png)

![4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B2697945.png)

![(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B2697948.png)


![Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate](/img/structure/B2697954.png)
![2-phenyl-5-(trifluoromethyl)-4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697956.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2697962.png)